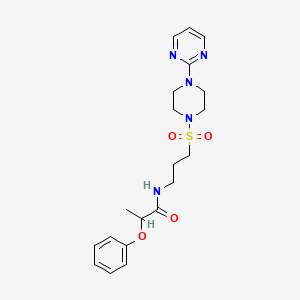

2-phenoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 1-(2-pyrimidin-2-yl)piperazine . Compounds of this class have been studied for their inhibitory activity against monoamine oxidase A and B .

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized using (pyrimidin-2-yl)piperazin as a starting material .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The research into novel pyrimidine derivatives, such as the one you're interested in, has shown promising anticancer properties. For instance, the synthesis of new derivatives featuring the pyrimidine and piperazine units has been undertaken to evaluate their antiproliferative activity against human cancer cell lines. Compounds within this class have demonstrated significant activity, suggesting potential as anticancer agents deserving further investigation (Mallesha et al., 2012).

Antimicrobial and Herbicidal Activity

In addition to anticancer potential, these compounds have been studied for their antimicrobial and herbicidal activities. Novel pyrimidine and pyrazolopyrimidine derivatives, incorporating sulfonyl moieties, have been synthesized and tested for their effectiveness against various microbial strains. Some derivatives have shown activities surpassing those of reference drugs, indicating their potential in antimicrobial applications (Alsaedi et al., 2019). Moreover, novel substituted arylureasulfonyl phenoxy propanates have been synthesized and shown to possess herbicidal activities, highlighting their potential use in agricultural settings (Fang-zhong, 2006).

Role in Synthesis of Heterocyclic Compounds

The compound has also found use in the synthesis of various heterocyclic compounds. For example, acetoacetanilides have been used in heterocyclic synthesis to produce thienopyridines and other fused derivatives. These compounds have diverse applications, ranging from material science to biochemistry, indicating the versatility of pyrimidine derivatives in chemical synthesis (Harb et al., 2006).

Potential in Treatment of Age-Related Diseases

Research into multifunctional antioxidants for treating age-related diseases has identified analogues of this compound class with free radical scavenger groups. These compounds have shown promise in protecting cells against oxidative stress, suggesting their potential in preventing or treating cataracts, age-related macular degeneration, and Alzheimer's disease (Jin et al., 2010).

Wirkmechanismus

Target of Action

The primary target of the compound “2-phenoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]propanamide” is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration and enhancing cholinergic neurotransmission . The compound exhibits a mixed-type inhibition, indicating that it can bind to both the free enzyme and the enzyme-substrate complex .

Biochemical Pathways

The inhibition of AChE affects the cholinergic neurotransmission pathway. By preventing the breakdown of acetylcholine, the compound enhances the signaling in this pathway, which is critical for memory and cognition . The downstream effects of this enhanced signaling could potentially alleviate the symptoms of diseases characterized by a deficiency in cholinergic neurotransmission, such as Alzheimer’s disease .

Result of Action

The result of the compound’s action is an increase in acetylcholine concentration, leading to enhanced cholinergic neurotransmission . This could potentially result in improved memory and cognition, particularly in individuals with Alzheimer’s disease or other conditions characterized by a deficiency in cholinergic neurotransmission .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-phenoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4S/c1-17(29-18-7-3-2-4-8-18)19(26)21-11-6-16-30(27,28)25-14-12-24(13-15-25)20-22-9-5-10-23-20/h2-5,7-10,17H,6,11-16H2,1H3,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGASJDZZZLXOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCS(=O)(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)